molecular formula C6H10ClNS B1297786 1-(Thiophen-2-yl)ethan-1-amine hydrochloride CAS No. 171268-81-8

1-(Thiophen-2-yl)ethan-1-amine hydrochloride

Cat. No.: B1297786
CAS No.: 171268-81-8
M. Wt: 163.67 g/mol
InChI Key: CMCVTULVSCSWOB-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C6H9NS·HCl. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Scientific Research Applications

1-(Thiophen-2-yl)ethan-1-amine hydrochloride has several scientific research applications:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)ethan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of thiophene with N,N-dimethylformamide (DMF) to produce 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The aldehyde is subsequently converted to 2-thiopheneacetaldehyde oxime using hydroxylamine hydrochloride, and finally reduced to yield 2-thiopheneethylamine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    2-Thiopheneethylamine: Another thiophene derivative with similar chemical properties.

    2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride: A compound with a phenyl group attached to the thiophene ring.

    (1R)-1-(Thiophen-2-yl)ethan-1-amine: A stereoisomer of the compound .

Uniqueness: 1-(Thiophen-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain synthetic and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(Thiophen-2-yl)ethan-1-amine hydrochloride involves the reaction of thiophene-2-carboxaldehyde with ethylamine followed by reduction of the resulting imine to obtain the target compound.", "Starting Materials": [ "Thiophene-2-carboxaldehyde", "Ethylamine", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Thiophene-2-carboxaldehyde is reacted with ethylamine in the presence of a catalyst such as acetic acid to form an imine intermediate.", "The imine intermediate is then reduced using hydrogen gas and palladium on carbon as a catalyst to obtain 1-(Thiophen-2-yl)ethan-1-amine.", "The resulting amine is then treated with hydrochloric acid to obtain 1-(Thiophen-2-yl)ethan-1-amine hydrochloride as a white crystalline solid." ] }

CAS No.

171268-81-8

Molecular Formula

C6H10ClNS

Molecular Weight

163.67 g/mol

IUPAC Name

1-thiophen-2-ylethylazanium;chloride

InChI

InChI=1S/C6H9NS.ClH/c1-5(7)6-3-2-4-8-6;/h2-5H,7H2,1H3;1H

InChI Key

CMCVTULVSCSWOB-UHFFFAOYSA-N

SMILES

CC(C1=CC=CS1)N.Cl

Canonical SMILES

CC(C1=CC=CS1)[NH3+].[Cl-]

Pictograms

Irritant

Origin of Product

United States

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